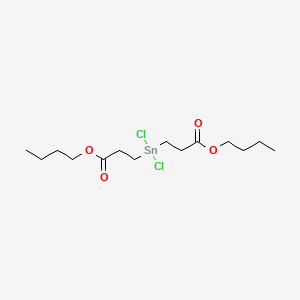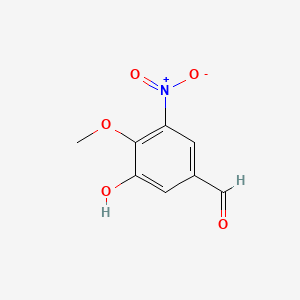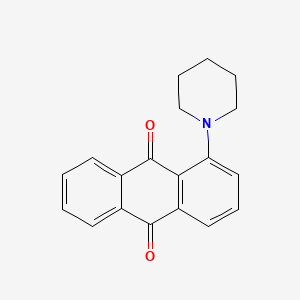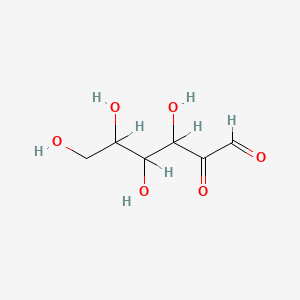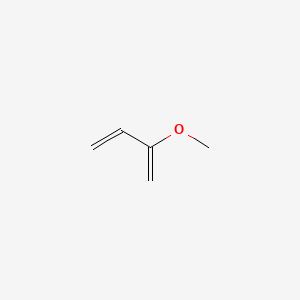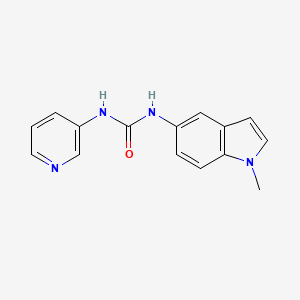
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea
Übersicht
Beschreibung
SB-200646: ist eine Verbindung, die für ihre Rolle als selektiver Antagonist von Serotoninrezeptoren bekannt ist, insbesondere der 5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren. Es war die erste Verbindung, die eine Selektivität für 5-Hydroxytryptamin-2B und 5-Hydroxytryptamin-2C gegenüber 5-Hydroxytryptamin-2A-Rezeptoren aufwies . Diese Verbindung hat in Tiermodellen anxiolytische Eigenschaften gezeigt, was sie zu einem interessanten Forschungsobjekt in der Pharmakologie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von SB-200646 umfasst die Reaktion von 1-Methyl-1H-Indol-5-Carbonsäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieser Zwischenstoff wird dann mit 3-Aminopyridin umgesetzt, um das Endprodukt 1-(1-Methyl-1H-Indol-5-yl)-3-Pyridin-3-ylharnstoff zu ergeben .
Industrielle Produktionsmethoden: : Obwohl spezifische industrielle Produktionsmethoden für SB-200646 nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Verfahren im Labormaßstab mit Optimierung für die Produktion im größeren Maßstab. Dies beinhaltet die Sicherstellung einer hohen Reinheit und Ausbeute durch kontrollierte Reaktionsbedingungen und Reinigungsschritte wie Umkristallisation oder Chromatographie .
Wirkmechanismus
Target of Action
SB-200646, also known as 1-(1-Methyl-1H-indol-5-yl)-3-(pyridin-3-yl)urea or N-(1-Methyl-5-indolyl)-N’-(3-pyridyl)urea, is a selective and potent antagonist of the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
SB-200646 acts by selectively blocking the 5-HT2B and 5-HT2C receptors . This blockade prevents the normal function of these receptors, leading to changes in the downstream signaling pathways. The pKi values for 5-HT2B, 5-HT2C, and 5-HT2A are 7.5, 6.9, and 5.2, respectively .
Biochemical Pathways
The blockade of the 5-HT2B and 5-HT2C receptors by SB-200646 affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in its signaling pathway can lead to changes in mood and behavior. The exact downstream effects of this blockade are still under investigation.
Result of Action
The blockade of the 5-HT2B and 5-HT2C receptors by SB-200646 has been shown to have electrophysiological and anxiolytic properties in vivo . For example, it has been reported that SB-200646 can significantly decrease the number of spontaneously active ventral tegmental area (VTA) dopaminergic neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of SB-200646 involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to yield the final product, 1-(1-methyl-1H-indol-5-yl)-3-pyridin-3-ylurea .
Industrial Production Methods: : While specific industrial production methods for SB-200646 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : SB-200646 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Harnstoff- und Indol-Moleküls. Es kann auch aufgrund seiner aromatischen Struktur an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Thionylchlorid zur Bildung von Säurechloriden und Amine zur Harnstoffbildung.
Wasserstoffbrückenbindung: Lösungsmittel wie Dimethylsulfoxid und Wasser können Wasserstoffbrückenbindungen fördern.
Hauptprodukte: : Das Hauptprodukt der Synthese von SB-200646 ist 1-(1-Methyl-1H-Indol-5-yl)-3-Pyridin-3-ylharnstoff. Andere potenzielle Nebenprodukte sind nicht umgesetzte Ausgangsmaterialien und Nebenprodukte aus unvollständigen Reaktionen .
Wissenschaftliche Forschungsanwendungen
Chemie: : SB-200646 wird als Werkzeugverbindung verwendet, um die Funktion von Serotoninrezeptoren, insbesondere 5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren, zu untersuchen. Es hilft, die Rolle dieser Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen .
Biologie: : In der biologischen Forschung wird SB-200646 verwendet, um die Auswirkungen der Antagonisierung von Serotoninrezeptoren auf das Verhalten und die Neurotransmission zu untersuchen. Es wurde gezeigt, dass es die Aktivität von Dopaminneuronen im Mittelhirn verändert, die an Belohnungs- und Motivationspfaden beteiligt sind .
Medizin: : SB-200646 hat potenzielle therapeutische Anwendungen bei der Behandlung von Angststörungen aufgrund seiner anxiolytischen Eigenschaften. Es wird auch auf seine Auswirkungen auf andere neurologische Erkrankungen untersucht .
Industrie: : Obwohl es hauptsächlich in der Forschung eingesetzt wird, könnte SB-200646 möglicherweise zu einem therapeutischen Mittel für den klinischen Einsatz weiterentwickelt werden, vorbehaltlich weiterer Studien und klinischer Studien .
Wirkmechanismus
SB-200646 übt seine Wirkung aus, indem es selektiv die 5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren antagonisiert. Dieser Antagonismus verhindert, dass Serotonin an diese Rezeptoren bindet, wodurch die nachgeschalteten Signalwege moduliert werden. Die Blockade dieser Rezeptoren beeinflusst die Neurotransmitterfreisetzung und die neuronale Aktivität, was zu seinen anxiolytischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ketanserin: Ein nicht-selektiver Serotoninrezeptor-Antagonist, der auch 5-Hydroxytryptamin-2A-Rezeptoren angreift.
Ritanserin: Ein weiterer Serotoninrezeptor-Antagonist mit einem breiteren Wirkungsspektrum als SB-200646.
MDL100907: Ein selektiver 5-Hydroxytryptamin-2A-Rezeptor-Antagonist.
Einzigartigkeit: : SB-200646 ist einzigartig in seiner hohen Selektivität für 5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren gegenüber 5-Hydroxytryptamin-2A-Rezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren, ohne die verfälschenden Auswirkungen der Antagonisierung des 5-Hydroxytryptamin-2A-Rezeptors .
Eigenschaften
IUPAC Name |
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162550 | |
| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143797-63-1 | |
| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-200646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SB-200646?
A1: SB-200646 (N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride) acts as a potent and selective antagonist of serotonin (5-HT) receptors, primarily targeting the 5-HT2C and 5-HT2B subtypes. [, , ] This means it binds to these receptors and blocks the actions of serotonin, preventing the downstream effects typically mediated by these receptors.
Q2: What is the significance of SB-200646's selectivity for 5-HT2C/2B receptors?
A2: The selectivity of SB-200646 is crucial because it allows researchers to study the specific roles of 5-HT2C and 5-HT2B receptors in various physiological and behavioral processes. This is particularly important as other 5-HT receptor subtypes, like 5-HT2A, often have overlapping functions. [] Previous tools lacked this selectivity, making it difficult to isolate the effects of individual subtypes.
Q3: How does SB-200646 compare to other 5-HT2 receptor antagonists in terms of its affinity for different subtypes?
A3: SB-200646 exhibits a higher affinity for 5-HT2C and 5-HT2B receptors compared to 5-HT2A receptors. Studies have shown that its binding affinity (pKi) for the rat 5-HT2A receptor is significantly lower than its affinity for the 5-HT2C and 5-HT2B receptors. [] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these subtypes.
Q4: What are some of the physiological effects observed after administering SB-200646?
A4: SB-200646 has demonstrated efficacy in reversing several effects attributed to 5-HT2C receptor activation. These include reversing m-chlorophenylpiperazine (mCPP)-induced hypolocomotion and hypophagia in rats. [] Furthermore, it has shown anxiolytic-like effects in the social interaction test, suggesting a potential role of 5-HT2C/2B receptors in anxiety. []
Q5: How does SB-200646 impact the activity of dopamine neurons?
A5: Research shows that both acute and chronic administration of SB-200646 can influence the activity of dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA) of rats. [] These effects are similar to those observed with atypical antipsychotic drugs, indicating potential involvement of 5-HT2C/2B receptors in their mechanism of action.
Q6: Has SB-200646 been used to study the role of 5-HT receptors in specific blood vessels?
A6: Yes, SB-200646 has been instrumental in investigating the role of 5-HT receptors in vascular function. For instance, studies using SB-200646 have revealed that 5-HT2B receptors mediate endothelium-dependent relaxation in rat jugular veins. [] Additionally, research suggests that endogenous nitric oxide selectively modulates 5-HT-mediated vasoconstriction in bovine pulmonary supernumerary arteries, potentially through a mechanism involving 5-HT2B receptors, as evidenced by the use of SB-200646. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
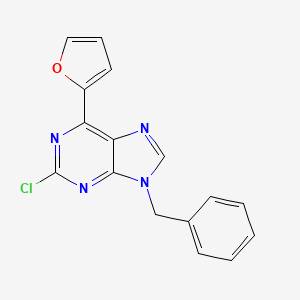
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
